molecular formula C25H26ClN3O4 B2952274 N-(5-chloro-2-methoxyphenyl)-N'-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide CAS No. 941977-53-3

N-(5-chloro-2-methoxyphenyl)-N'-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide

Cat. No.: B2952274
CAS No.: 941977-53-3
M. Wt: 467.95
InChI Key: XNPDGYZJMYGJMF-UHFFFAOYSA-N
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Description

Introduction N-(5-chloro-2-methoxyphenyl)-N'-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide is a synthetic small molecule of interest in chemical and pharmaceutical research. Its structure incorporates both naphthalene and morpholine rings, features commonly found in compounds with diverse biological activities. This product is intended for research applications in a controlled laboratory environment. Potential Research Applications & Value The specific research applications and mechanism of action for this compound are not yet fully characterized and are a subject of ongoing investigation. Based on its structural motifs, researchers may be exploring its potential. The morpholine group is a common pharmacophore found in molecules that interact with the central nervous system, while the naphthalene moiety can contribute to hydrophobic interactions with biological targets. As a diamide, it may mimic peptide structures, making it a candidate for modulating protein-protein interactions or enzyme activity. Its research value lies in its potential as a novel chemical probe or a lead compound for further optimization in drug discovery projects. Handling & Disclaimer This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal use. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound with appropriate personal protective equipment in accordance with established laboratory safety protocols.

Properties

IUPAC Name

N'-(5-chloro-2-methoxyphenyl)-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN3O4/c1-32-23-10-9-18(26)15-21(23)28-25(31)24(30)27-16-22(29-11-13-33-14-12-29)20-8-4-6-17-5-2-3-7-19(17)20/h2-10,15,22H,11-14,16H2,1H3,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNPDGYZJMYGJMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methoxyphenyl)-N'-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

PropertyValue
Molecular FormulaC18H20ClN3O2
Molecular Weight377.89 g/mol
LogP4.1769
Polar Surface Area36.356 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors2

The compound exhibits a variety of biological activities primarily through its interaction with specific molecular targets. It is believed to inhibit certain enzymes and receptors that play critical roles in inflammatory responses and cellular signaling pathways.

  • Inflammatory Response Modulation : Recent studies suggest that this compound may inhibit the NLRP3 inflammasome, a key player in the inflammatory response, thus potentially reducing myocardial injury after ischemia-reperfusion events .
  • Cellular Signaling : The morpholine and naphthalene moieties in the structure are thought to enhance the compound's ability to penetrate cell membranes, allowing it to exert effects on intracellular signaling pathways.

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Antiinflammatory Activity : Demonstrated in various animal models, indicating potential therapeutic applications in conditions characterized by excessive inflammation.
  • Cardioprotective Effects : Shown to limit myocardial damage in experimental models, suggesting a role in protecting cardiac tissue during ischemic events .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Myocardial Injury :
    • Objective : To evaluate the cardioprotective effects of the compound during ischemia-reperfusion.
    • Findings : The compound significantly reduced myocardial injury markers and inflammation in mouse models, supporting its potential as a therapeutic agent for heart diseases .
  • Inflammasome Inhibition :
    • Objective : To assess the inhibitory effects on the NLRP3 inflammasome.
    • Findings : Results indicated that treatment with the compound led to decreased activation of the inflammasome and reduced cytokine release, highlighting its anti-inflammatory properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Ethanediamide Analogues

The table below compares the target compound with ethanediamide derivatives differing in aromatic and heterocyclic substituents:

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Yield* Biological Activity (if reported)
Target Compound C₂₅H₂₄ClN₃O₃† ~486.01† Naphthalen-1-yl, morpholin-4-yl Not reported Not available in evidence
N'-{2-[4-(Dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N-(2-methoxyphenyl)ethanediamide C₂₃H₃₀N₄O₄ 426.5 Dimethylaminophenyl, morpholin-4-yl Not reported Not reported
N-(5-Chloro-2-methoxyphenyl)-N'-[2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide C₂₅H₃₂ClN₅O₃ 486.01 Indolinyl, piperazinyl Not reported Not reported
(E)-N-{4-Chloro-5-methyl-2-[(naphthalen-1-yl)methylthio]phenylsulfonyl}acrylamide derivatives C₂₇H₂₀ClFN₂O₃S₂ (e.g.) ~560–600 Naphthalen-1-yl, sulfonamide, acrylamide 70%–80% Antimicrobial, anticancer

*Yields inferred from analogous reactions. †Calculated based on and .

Key Observations:
  • Naphthalen-1-yl vs.
  • Morpholin-4-yl vs. Piperazinyl : Morpholine’s oxygen atom improves water solubility over piperazine derivatives (), which may influence pharmacokinetics.
  • Ethanediamide Linker : This group’s flexibility contrasts with rigid sulfonamide-acrylamide hybrids (), possibly altering target binding kinetics.

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